molecular formula C4H12N2O2 B13596322 1,4-Diaminobutane-2,3-diol

1,4-Diaminobutane-2,3-diol

Cat. No.: B13596322
M. Wt: 120.15 g/mol
InChI Key: HYXRUUHQXNAFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diaminobutane-2,3-diol is a vicinal diol containing two amine groups at the terminal carbons (C1 and C4) and hydroxyl groups at C2 and C2. Its structure enables diverse applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates. For instance, this compound dihydrochloride is commercially available as a building block for organic synthesis (), and its thiocarbamoyl derivatives are documented ().

Properties

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

1,4-diaminobutane-2,3-diol

InChI

InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2

InChI Key

HYXRUUHQXNAFAJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CN)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-diaminobutane-1,4-dione using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalytic processes. For example, the biocatalytic production of N-protected precursors followed by deprotection steps can be employed. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce a variety of substituted amines and alcohols.

Scientific Research Applications

1,4-Diaminobutane-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-diaminobutane-2,3-diol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in hydrogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,4-Dinitrobutane-2,3-diol
  • Structure: Replaces amine groups with nitro (-NO₂) groups at C1 and C3.
  • Synthesis : Synthesized via condensation of nitromethane and glyoxal ().
  • Applications : Likely used as a precursor for energetic materials or further functionalization due to nitro groups.
  • Key Difference: Nitro groups confer higher reactivity in reduction or substitution reactions compared to amines in 1,4-Diaminobutane-2,3-diol .
(R,R)-1,4-Dimercaptobutane-2,3-diol
  • Structure : Contains thiol (-SH) groups instead of hydroxyl (-OH) groups at C2 and C3.
  • Applications: Thiols enable metal chelation or polymer crosslinking, contrasting with the hydroxyl-driven solubility of this compound .
(2R,3R)-2,3-Dibromobutane-1,4-diol
  • Structure : Bromine atoms at C2 and C3 instead of hydroxyl groups.
  • Stereochemistry : The R,R configuration may influence crystallinity or biological activity.

Commercial and Derivative Comparisons

This compound Dihydrochloride
  • Availability : Sold as a building block (50 mg: €549; 500 mg: €1,510) ().
  • Utility : The hydrochloride salt improves stability and solubility for synthetic applications, unlike neutral diols like propane-1,3-diol derivatives ().
N,N′-Bis(allylthiocarbamoyl)-1,4-Diaminobutane-2,3-diol

Data Table: Key Properties of this compound and Analogs

Compound Functional Groups Key Properties/Applications Toxicity (LD50) References
This compound -NH₂ (C1, C4), -OH (C2, C3) Building block, derivatization Limited data
1,4-Dinitrobutane-2,3-diol -NO₂ (C1, C4), -OH (C2, C3) Energetic material precursor Not reported
(R,R)-1,4-Dimercaptobutane-2,3-diol -SH (C2, C3) Metal chelation, crosslinking 400 mg/kg (oral, rat)
(2R,3R)-2,3-Dibromobutane-1,4-diol -Br (C2, C3) Electrophilic substitution Not reported
This compound dihydrochloride -NH₂·HCl, -OH Commercial synthetic reagent Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.